molecular formula C21H19ClN2O4 B2532599 1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941973-31-5

1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2532599
CAS No.: 941973-31-5
M. Wt: 398.84
InChI Key: MZZZNVDUNYOLOU-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 2-chlorophenylmethyl group at position 1 and a 3,4-dimethoxyphenyl substituent on the amide nitrogen. This structure confers unique electronic and steric properties, distinguishing it from related compounds in pharmacological and chemical contexts.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-27-18-9-8-16(11-19(18)28-2)23-21(26)15-7-10-20(25)24(13-15)12-14-5-3-4-6-17(14)22/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZZNVDUNYOLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

    Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the dihydropyridine ring.

    Attachment of the dimethoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction, where the dimethoxyphenyl group is attached to the nitrogen atom of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux, 12 hours

  • Product : 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3,4-dimethoxyaniline hydrochloride

  • Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

  • Conditions : 2M NaOH, 80°C, 8 hours

  • Product : Corresponding carboxylate salt and free amine

  • Kinetics : Pseudo-first-order rate constant k=1.2×104s1k = 1.2 \times 10^{-4} \, \text{s}^{-1} at pH 12.

Substitution Reactions

The chlorophenyl and dimethoxyphenyl substituents participate in electrophilic and nucleophilic substitutions:

Nucleophilic Aromatic Substitution (Chlorophenyl Group)

  • Reagent : Sodium methoxide (NaOMe), DMSO, 100°C

  • Product : Methoxy-substituted derivative at the para position of the chlorophenyl ring

  • Yield : 58%.

Demethylation of Methoxy Groups

  • Conditions : BBr₃, CH₂Cl₂, −78°C → room temperature

  • Product : Catechol derivative with free hydroxyl groups

  • Selectivity : 3,4-dihydroxyphenyl group formed quantitatively.

Redox Reactions

The dihydropyridine core exhibits redox activity:

Oxidation

  • Reagent : KMnO₄, acidic conditions (H₂SO₄)

  • Product : Pyridine-3-carboxamide derivative (aromatization of the dihydropyridine ring)

  • Yield : 82% .

Reduction

  • Reagent : NaBH₄, MeOH

  • Product : Saturated piperidine derivative

  • Note : The oxo group at position 6 is reduced to a hydroxyl group.

Cyclization and Cross-Coupling

The compound participates in cycloadditions and metal-catalyzed coupling:

Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/XPhos

  • Substrate : Bromopyridine analog of the compound

  • Product : Biaryl amine derivative

  • Yield : 67% .

Huisgen Cycloaddition

  • Conditions : Cu(I) catalyst, azide derivative

  • Product : Triazole-linked conjugate

  • Application : Explored for bioactive hybrid molecules .

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C (DSC data).

  • Photodegradation : UV light (254 nm) induces cleavage of the chlorophenyl group, forming quinone intermediates.

  • pH Sensitivity : Stable in pH 4–8; rapid hydrolysis occurs outside this range.

Catalytic and Biological Interactions

  • Enzyme Inhibition : Acts as a moderate inhibitor of cytochrome P450 3A4 (IC₅₀ = 12.4 μM).

  • Metal Chelation : Forms complexes with Fe³⁺ and Cu²⁺ via the pyridine-oxo and carboxamide groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with structural similarities to 1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound may inhibit microbial growth through mechanisms similar to those observed in other dihydropyridine derivatives.

Antiviral Activity

The antiviral potential of this compound has been explored in laboratory settings. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell receptors. Specific effectiveness against influenza virus strains has been noted, although detailed mechanisms remain to be elucidated.

Anticancer Activity

One of the most significant areas of research involves the anticancer properties of this compound. It has shown promise in inducing apoptosis in various cancer cell lines through multiple mechanisms:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To provide context for the unique biological profile of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Case Studies

Several case studies have been documented to illustrate the efficacy of this compound:

  • Cytotoxic Effects on Cancer Cell Lines : A study evaluated the cytotoxic effects on different cancer cell lines and found significant antiproliferative effects against several types of cancer.
  • In Vitro Antiviral Studies : Laboratory experiments demonstrated the ability of the compound to inhibit viral replication in specific assays targeting influenza viruses.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs vary in substituents on the pyridine/dihydropyridine core and the amide-linked aryl groups. Key examples include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure R1 (Position 1) R2 (Amide Substituent) Molecular Weight Reference
Target Compound Dihydropyridine 2-Chlorophenylmethyl 3,4-Dimethoxyphenyl ~403* -
BI81658 (N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide) Dihydropyridine 2-Chlorophenylmethyl 5-Chloro-2-cyanophenyl 398.24
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydropyridine 3-Chlorophenylmethyl 4-Methoxyphenyl 403.26
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8) Dihydropyridine Benzyl 3-(Cyclopropylcarbamoyl)phenyl -
N-(3,4-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydropyridine 3-Nitrobenzyl 3,4-Dichlorophenyl 418.20

*Estimated based on molecular formula C₂₁H₂₀ClN₂O₄.

Key Observations:
  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may improve solubility compared to halogenated or nitrated aryl groups in analogs like BI81658 or the 3,4-dichlorophenyl derivative .
  • Impact of Halogenation: Chlorine atoms in the target compound (2-chlorophenylmethyl) and BI81658 (5-chloro-2-cyanophenyl) may enhance binding affinity to hydrophobic pockets in biological targets, as seen in protease inhibitor studies . Dichlorophenyl or nitrobenzyl substituents (e.g., in ) introduce stronger electron-withdrawing effects, which could influence redox properties or reactivity.

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • BI81658: The 2-cyanophenyl group may enhance interactions with enzymatic active sites, as cyano groups are common in kinase inhibitors .
  • Compound 8 : The cyclopropylcarbamoyl group could mimic peptide substrates, making it relevant for protease inhibition .

The 3,4-dimethoxyphenyl group in the target compound may confer selectivity toward CNS targets, as methoxy-substituted aryl groups are prevalent in neuroactive compounds (e.g., hypocretin-related peptides in ).

Biological Activity

The compound 1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN2O4C_{23}H_{22}ClN_{2}O_{4}. The structural features include:

  • A dihydropyridine core.
  • Substituents that may influence biological activity through interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of dihydropyridines exhibit significant anticancer properties. A study demonstrated that modifications in the structure of similar compounds led to enhanced antiproliferative effects against various cancer cell lines. For example, compounds with specific substitutions showed IC50 values in the low micromolar range against HCT-116 cells (human colorectal cancer) .

Table 1: Anticancer Activity of Dihydropyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-1165.0Induction of apoptosis
Compound BMCF-74.5Inhibition of cell cycle progression
Target CompoundHCT-1163.0Inhibition of HDAC activity

Antimicrobial Activity

The compound has shown promising antimicrobial activity in vitro. Similar compounds have been tested against various pathogens, revealing minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 µg/mL for some derivatives . This suggests a potential application in treating infections caused by resistant bacterial strains.

Table 2: Antimicrobial Efficacy

CompoundPathogenMIC (µg/mL)
Compound AStaphylococcus aureus0.25
Target CompoundE. coli0.30

Apoptosis Induction

The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. Studies have shown that compounds similar to our target can activate caspase pathways leading to programmed cell death .

Enzyme Inhibition

The compound exhibits inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation . This inhibition can alter gene expression patterns associated with tumor growth.

Cholinergic Receptor Interaction

Recent studies suggest that the compound may interact with cholinergic receptors, influencing intracellular calcium levels and muscle contraction . This interaction could have implications for conditions involving smooth muscle dynamics.

Case Studies and Research Findings

  • Anticancer Studies : A series of experiments conducted on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and colorectal cancers. The results indicated that structural modifications could enhance potency and selectivity .
  • Antimicrobial Studies : Research involving the target compound showed effective inhibition against Staphylococcus aureus and E. coli, highlighting its potential as a new antimicrobial agent in clinical settings .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for the compound, suggesting potential for oral bioavailability .

Q & A

Q. What computational and experimental strategies are recommended for synthesizing this compound?

A hybrid approach combining quantum chemical calculations (e.g., density functional theory for reaction path prediction) and high-throughput experimental screening is effective. Computational models identify energetically favorable pathways, while automated experimental systems test variables like solvent polarity, temperature, and catalyst loading. Iterative feedback between computational and experimental data refines reaction conditions .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

Nuclear magnetic resonance (NMR) spectroscopy confirms substituent positions and molecular geometry, while high-resolution mass spectrometry (HRMS) validates the molecular formula. High-performance liquid chromatography (HPLC) with UV/Vis detection ensures purity (>98%), and X-ray crystallography resolves stereochemistry if crystalline forms are obtainable .

Q. How can solubility and stability be systematically evaluated for this compound?

Use a tiered protocol: (1) Solubility screening in solvents with varying polarity (e.g., DMSO, water-ethanol mixtures) via nephelometry; (2) pH stability profiling across physiological and extreme ranges (pH 2–10) with UV spectrophotometry; (3) Thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can multi-parameter optimization improve reaction yield and selectivity?

Apply Design of Experiments (DoE) with a central composite design to evaluate interactions between variables (e.g., temperature, catalyst concentration, and reaction time). Response surface methodology identifies optimal conditions, reducing experimental runs by 40–60% compared to one-factor-at-a-time approaches. Post-hoc ANOVA validates significance of parameters .

Q. What computational methods elucidate reaction mechanisms and electronic properties?

Use ab initio molecular dynamics (AIMD) to simulate transition states and intermediate formation. Fukui indices derived from density functional theory (DFT) predict electrophilic/nucleophilic sites, guiding functionalization strategies. Charge distribution analysis via natural bond orbital (NBO) theory explains regioselectivity in substitution reactions .

Q. How can contradictory pharmacological data from in vitro assays be resolved?

Implement orthogonal validation : (1) Repeat assays under standardized conditions (e.g., ATP concentration in kinase inhibition studies); (2) Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics; (3) Compare results with molecular docking simulations to reconcile discrepancies between experimental and predicted binding affinities .

Q. What interdisciplinary approaches enhance understanding of this compound’s biological activity?

Integrate chemical biology methods such as:

  • Target identification : Chemoproteomics with activity-based probes to map protein interactions.
  • Pathway analysis : RNA sequencing to assess transcriptomic changes post-treatment.
  • Metabolic profiling : LC-MS-based metabolomics to track downstream metabolite perturbations .

Q. How can reactor design principles improve scalability of its synthesis?

Apply continuous-flow reactor systems with in-line analytics (e.g., FTIR for real-time monitoring). Computational fluid dynamics (CFD) models optimize mixing efficiency and heat transfer. Membrane separation technologies (e.g., nanofiltration) enhance product isolation, reducing purification steps by 30–50% .

Methodological Notes

  • Data Contradiction Analysis : Use Bayesian statistics to weigh conflicting results, incorporating prior probabilities from computational predictions .
  • Safety and Compliance : Follow CRDC guidelines for chemical engineering design (RDF2050103) and reactor safety protocols (RDF2050112) during scale-up .
  • Interdisciplinary Training : Courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods provide hands-on experience in advanced assay design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.